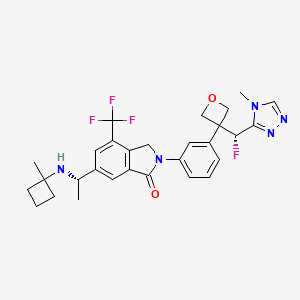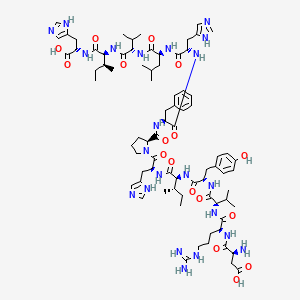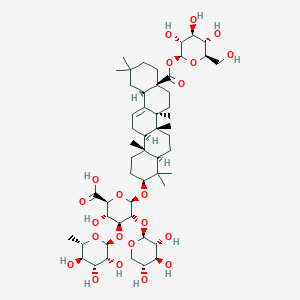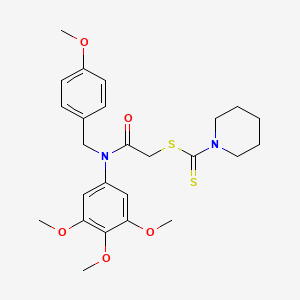
Cy5-PEG7-TCO4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG7-TCO4 is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound is utilized in various scientific applications due to its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing Tetrazine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy5-PEG7-TCO4 is synthesized by attaching seven PEG units to the Cyanine 5 dye. The compound utilizes its own trans-cyclooctene (TCO) group to undergo an iEDDA reaction with Tetrazine-bearing molecules . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the dye and the PEG units.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product through chromatography techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG7-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine groups . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The iEDDA reaction involves the use of Tetrazine-bearing molecules as the primary reagent. The reaction conditions are typically mild, with neutral pH and room temperature being sufficient to drive the reaction to completion .
Major Products Formed
The major product formed from the iEDDA reaction is a stable conjugate between this compound and the Tetrazine-bearing molecule. This conjugate retains the fluorescent properties of the Cyanine 5 dye, making it useful for imaging applications .
Applications De Recherche Scientifique
Cy5-PEG7-TCO4 has a wide range of applications in scientific research:
Mécanisme D'action
Cy5-PEG7-TCO4 exerts its effects through the iEDDA reaction with Tetrazine-bearing molecules. The TCO group on this compound reacts with the Tetrazine group, forming a stable conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-PEG7-TCO: Similar to Cy5-PEG7-TCO4 but with fewer PEG units.
Cy5-TCO: Lacks the PEG units, making it less hydrophilic and potentially less biocompatible.
Cy7-PEG7-TCO4: Contains a different dye (Cyanine 7) but similar PEG and TCO units.
Uniqueness
This compound is unique due to its combination of the Cyanine 5 dye, seven PEG units, and the TCO group. This combination provides excellent fluorescent properties, high solubility, and efficient bioconjugation capabilities .
Propriétés
Formule moléculaire |
C57H85ClN4O10 |
|---|---|
Poids moléculaire |
1021.8 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h6-7,9,13-14,16-19,23-28,47H,8,10-12,15,20-22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b7-6-; |
Clé InChI |
NYWQDEGTBCEAIM-NAFXZHHSSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



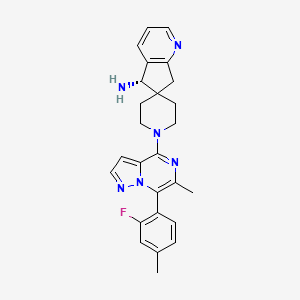
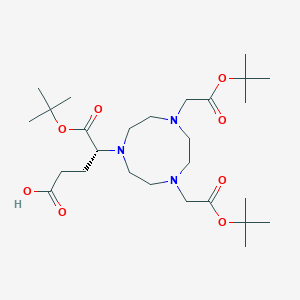
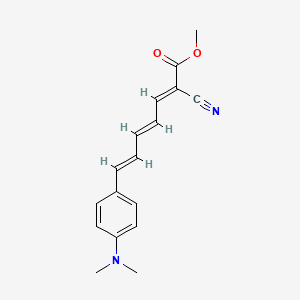
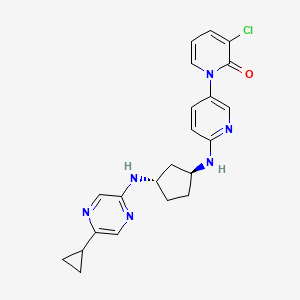

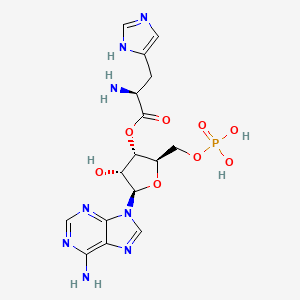

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
